molecular formula C4H11O2PS2 B13431897 O,O-Diethyl Dithiophosphate-d10

O,O-Diethyl Dithiophosphate-d10

Cat. No.: B13431897
M. Wt: 196.3 g/mol
InChI Key: IRDLUHRVLVEUHA-MWUKXHIBSA-N
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Description

O,O-Diethyl Dithiophosphate-d10 is a deuterated organophosphorus compound with the molecular formula C4H4D10NO2PS2. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated version, O,O-Diethyl Dithiophosphate. This modification allows for more precise analytical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Diethyl Dithiophosphate-d10 can be synthesized by treating phosphorus pentasulfide with deuterated ethanol (C2D5OD). The reaction proceeds as follows:

P2S5+4C2D5OD2(C2D5O)2PS2H+H2SP_2S_5 + 4 C_2D_5OD \rightarrow 2 (C_2D_5O)_2PS_2H + H_2S P2​S5​+4C2​D5​OD→2(C2​D5​O)2​PS2​H+H2​S

This reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol is crucial in maintaining the deuterium labeling, which is essential for its applications in research.

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl Dithiophosphate-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioates.

    Reduction: Reduction reactions can convert it back to its thiophosphate form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphorothioates

    Reduction: Thiophosphates

    Substitution: Various substituted phosphorodithioates

Scientific Research Applications

O,O-Diethyl Dithiophosphate-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.

    Industry: Applied in the development of lubricants and additives for industrial applications.

Mechanism of Action

The mechanism of action of O,O-Diethyl Dithiophosphate-d10 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural analysis. In biological systems, the compound can be metabolized, and its deuterium labeling helps trace its metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    O,O-Diethyl Dithiophosphate: The non-deuterated version of the compound.

    Dimethyl Dithiophosphoric Acid: Another organophosphorus compound with similar chemical properties.

    Zinc Dithiophosphate: A derivative used as an oil additive.

Uniqueness

O,O-Diethyl Dithiophosphate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise NMR spectroscopy and metabolic tracing, making it a valuable tool in scientific research.

Properties

Molecular Formula

C4H11O2PS2

Molecular Weight

196.3 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2

InChI Key

IRDLUHRVLVEUHA-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])S

Canonical SMILES

CCOP(=S)(OCC)S

Origin of Product

United States

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